REACTION_CXSMILES
|
[F:1][B-:2]([F:5])([F:4])[F:3].C([O+](CC)CC)C.[Br-].[CH2:14]([N+:16]1([CH3:21])[CH2:20][CH2:19][CH2:18][CH2:17]1)[CH3:15]>ClCCl>[F:1][B-:2]([F:5])([F:4])[F:3].[CH2:14]([N+:16]1([CH3:21])[CH2:20][CH2:19][CH2:18][CH2:17]1)[CH3:15] |f:0.1,2.3,5.6|
|
Name
|
|
Quantity
|
2.4 g
|
Type
|
reactant
|
Smiles
|
F[B-](F)(F)F.C(C)[O+](CC)CC
|
Name
|
|
Quantity
|
2.45 g
|
Type
|
reactant
|
Smiles
|
[Br-].C(C)[N+]1(CCCC1)C
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
ClCCl
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
The reaction mixture is stirred at room temperature for 30 minutes
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
All volatile products are subsequently removed over the course of 30 minutes in a vacuum of 13.3 Pa and at 80° C. (oil-bath temperature)
|
Duration
|
30 min
|
Reaction Time |
30 min |
Name
|
|
Type
|
product
|
Smiles
|
F[B-](F)(F)F.C(C)[N+]1(CCCC1)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 2.53 g | |
YIELD: CALCULATEDPERCENTYIELD | 99.7% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |